molecular formula C19H15FN2O3S B2728250 Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate CAS No. 922576-77-0

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate

Cat. No. B2728250
M. Wt: 370.4
InChI Key: WJICSZSXDHLJRB-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The substituents on the thiazole ring can greatly affect the biological outcomes . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Researchers have synthesized derivatives of compounds related to "Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate" and assessed their anti-inflammatory activities. For instance, a study by K. Sunder and Jayapal Maleraju (2013) detailed the synthesis of novel compounds showing significant anti-inflammatory effects, highlighting the potential therapeutic applications of these molecules in treating inflammation-related disorders Sunder & Maleraju, 2013.

Photovoltaic Efficiency and Ligand-Protein Interactions

Y. Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. Their research indicates these compounds' potential in dye-sensitized solar cells (DSSCs) due to good light-harvesting efficiency and favorable interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting a dual application in renewable energy and biomedicine Mary et al., 2020.

Antimicrobial Activity

N. Badiger et al. (2013) reported on the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and their antimicrobial activity against various bacterial and fungal strains. This study underscores the potential use of these derivatives in developing new antimicrobial agents Badiger, Mulla, Khazi, & Khazi, 2013.

Future Directions

Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research into the development of new thiazole derivatives . Future directions may include the design and synthesis of new thiazole derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name

methyl 4-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-25-18(24)14-6-4-13(5-7-14)16-11-26-19(21-16)22-17(23)10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJICSZSXDHLJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate

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